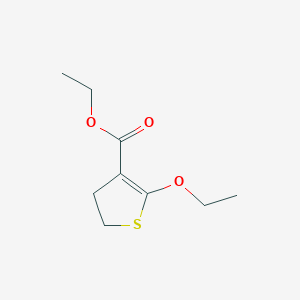
Ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate
Description
Ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate is an organic compound belonging to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by its unique structure, which includes an ethoxy group and a carboxylate ester group attached to a dihydrothiophene ring. Thiophenes are known for their diverse chemical reactivity and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
158875-36-6 |
|---|---|
Molecular Formula |
C9H14O3S |
Molecular Weight |
202.27 g/mol |
IUPAC Name |
ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate |
InChI |
InChI=1S/C9H14O3S/c1-3-11-8(10)7-5-6-13-9(7)12-4-2/h3-6H2,1-2H3 |
InChI Key |
JKZHINMXHMGIAG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(CCS1)C(=O)OCC |
Canonical SMILES |
CCOC1=C(CCS1)C(=O)OCC |
Synonyms |
3-Thiophenecarboxylicacid,2-ethoxy-4,5-dihydro-,ethylester(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate typically involves the reaction of ethyl chloroacetate with sodium ethoxide, followed by cyclization with sulfur. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The ethoxy and carboxylate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of ethyl 2-ethoxy-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and reactivity. These modifications can influence its interaction with biological molecules, such as enzymes and receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-anilino-4-oxo-4,5-dihydrothiophen-3-carboxylate: This compound has a similar thiophene ring structure but with an anilino group instead of an ethoxy group.
Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate: This compound is a furan derivative with similar reactivity and applications.
Uniqueness
Ethyl 5-ethoxy-2,3-dihydrothiophene-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties. The presence of the ethoxy group and carboxylate ester group allows for a wide range of chemical modifications, making it a versatile compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


